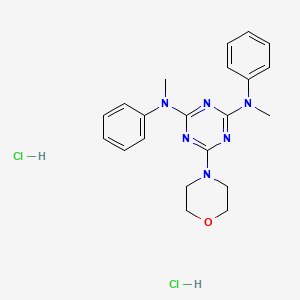

N2,N4-dimethyl-6-morpholino-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

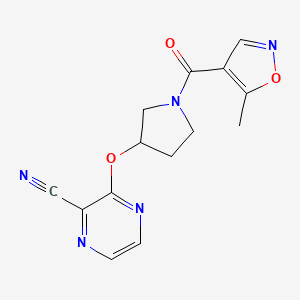

“N2,N4-dimethyl-6-morpholino-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine dihydrochloride” is a chemical compound with the molecular formula C21H26Cl2N6O. It belongs to the class of compounds known as 1,3,5-triazines . These compounds are well known and have been the object of considerable interest due to their applications in different fields, including the production of herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties .

Synthesis Analysis

The synthesis of 1,3,5-triazines involves the preparation from cyanuric chloride of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds . The complete range of 2,4,6-trisubstituted-1,3,5-triazines were obtained from cyanuric chloride by sequential substitution of the chloride atom using oxygen, nitrogen and sulfur centered nucleophiles .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed based on its molecular formula C21H26Cl2N6O. The structure is complex, with multiple nitrogen (N), carbon ©, and hydrogen (H) atoms, along with two chlorine (Cl) atoms and one oxygen (O) atom .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its molecular formula C21H26Cl2N6O. It has an average mass of 376.455 Da and a monoisotopic mass of 376.201172 Da .Scientific Research Applications

Triazine Derivatives in Organic Synthesis

Triazine derivatives have been studied for their reactivity and applications in organic synthesis. The behavior of 1,2,4-triazine derivatives towards alkylmagnesium halides, diazomethane, and in the Mannich reaction reveals their potential for creating various complex molecules. These reactions offer pathways for synthesizing new compounds with potential applications in materials science and pharmaceutical research (Mustafa et al., 1970).

Advances in Heterocyclic Chemistry

The synthesis of 1,3,5-triazine derivatives showcases the versatility of triazine chemistry for creating heterocyclic compounds with possible applications in designing new materials or drugs. The creation of novel compounds through reactions with morpholine and other amines expands the toolkit available for chemists in drug discovery and materials science (Zhang Li-hu, 2014).

Environmental and Analytical Applications

Triazine derivatives have been utilized in environmental science, particularly in the development of adsorbents for removing pesticides from wastewater. This application underscores the potential of triazine-based compounds in environmental cleanup and pollution control technologies (Boudesocque et al., 2008).

Material Science Applications

The synthesis of new heat-resistant polyamides bearing an s-triazine ring highlights the utility of triazine derivatives in creating materials with enhanced thermal properties. These polymers exhibit good thermal stability and flame retardancy, making them suitable for applications requiring high-performance materials (Dinari & Haghighi, 2017).

Biological Applications

While excluding direct applications in drug use and side effects, it's worth noting that triazine derivatives have been explored for their biological activities, including antimicrobial properties. These studies contribute to the broader understanding of triazine's potential in biomedical research (Fisher & Doub, 1959).

properties

IUPAC Name |

2-N,4-N-dimethyl-6-morpholin-4-yl-2-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O.2ClH/c1-25(17-9-5-3-6-10-17)19-22-20(26(2)18-11-7-4-8-12-18)24-21(23-19)27-13-15-28-16-14-27;;/h3-12H,13-16H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYUJKQLABBGIKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C2=NC(=NC(=N2)N3CCOCC3)N(C)C4=CC=CC=C4.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26Cl2N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-fluorophenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2750983.png)

![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-(2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2750986.png)

![N-{4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]phenyl}acetamide](/img/structure/B2750990.png)

![2-(4-Fluorophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B2750993.png)

![[(3,4-Dimethoxypyridin-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)

![N-(2-chloro-4-fluorobenzyl)-2-[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2751002.png)

![7-(2-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2751003.png)

![2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2751004.png)